molecular formula C19H19NO5 B4764167 ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate

ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate

Cat. No. B4764167
M. Wt: 341.4 g/mol
InChI Key: VWLUVMNSBZWQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate is a chemical compound with potential applications in scientific research. It is a benzodioxin-containing compound that has been synthesized and studied for its potential use in various research fields.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate has various biochemical and physiological effects. It has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate in lab experiments is its potential therapeutic effects in various disease models. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully interpret its effects.

Future Directions

There are several future directions for research on ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to study its effects in various disease models and explore its potential as a therapeutic agent. Additionally, further studies on its safety and toxicity profile are needed to fully understand its potential as a research tool.

Scientific Research Applications

Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate has potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-23-19(22)13-9-8-12(2)14(10-13)20-18(21)17-11-24-15-6-4-5-7-16(15)25-17/h4-10,17H,3,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLUVMNSBZWQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate
Reactant of Route 5
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.